molecular formula C16H19ClSi B126151 tert-Butylchlorodiphenylsilane CAS No. 58479-61-1

tert-Butylchlorodiphenylsilane

Cat. No. B126151
M. Wt: 274.86 g/mol
InChI Key: MHYGQXWCZAYSLJ-UHFFFAOYSA-N
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Patent
US06156918

Procedure details

48.6 g (2.0 mol) of magnesium filings and a spatula-tip of iodine are initially introduced into a 2 1 three-necked flask with a precision glass stirrer, straight enclosed-scale thermometer, Dimroth condenser and dropping funnel under a blanket of inert gas. By addition of 600 ml of ethylene glycol dimethyl ether and 203.7 g (2.2 mol) of tert-butyl chloride, tert-butylmagnesium chloride is prepared. Initially 5.2 g (0.02 mol) of copper(II) acetylacetonate and then, at 50° C. over 2 hours, 455.8 g (1.8 mol) of diphenyldichlorosilane are subsequently added dropwise. The internal temperature of the flask rises slightly, and the mixture is subsequently stirred at 70° C. for a further 3 hours to bring the reaction to completion. To remove the precipitated magnesium salt from the solution, the reaction mixture is filtered through a pressure suction filter maintained under an argon atmosphere. The filter cake is rinsed with ethylene glycol dimethyl ether. A concluding fractional distillation of the combined filtrates in vacuo gives 420.6 g of tert-butyldiphenylchlorosilane (85% yield, based on the diphenyldichlorosilane) as a colorless liquid in a GC purity of 92%.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
455.8 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
catalyst
Reaction Step Three
Quantity
203.7 g
Type
reactant
Reaction Step Four
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].II.[C:4](Cl)([CH3:7])([CH3:6])[CH3:5].C([Mg]Cl)(C)(C)C.[C:15]1([Si:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(Cl)[Cl:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Cu].COCCOC>[C:4]([Si:21]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[Cl:22])([CH3:7])([CH3:6])[CH3:5] |f:5.6.7|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
455.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Three
Name
Quantity
5.2 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu]
Step Four
Name
Quantity
203.7 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Name
Quantity
600 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at 70° C. for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
the reaction to completion
CUSTOM
Type
CUSTOM
Details
To remove the precipitated magnesium salt from the solution
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a pressure suction
FILTRATION
Type
FILTRATION
Details
filter
TEMPERATURE
Type
TEMPERATURE
Details
maintained under an argon atmosphere
WASH
Type
WASH
Details
The filter cake is rinsed with ethylene glycol dimethyl ether
DISTILLATION
Type
DISTILLATION
Details
A concluding fractional distillation of the combined filtrates in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 420.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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